

S119-8 CAS number and molecular weight

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Compound of Interest		
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An In-depth Technical Guide to S119-8: A Broad-Spectrum Influenza Virus Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **S119-8**, a novel antiviral compound targeting the influenza virus nucleoprotein.

Introduction

S119-8 is a potent, broad-spectrum inhibitor of both influenza A and B viruses. It was developed through a hit-to-lead structure-activity relationship (SAR) study of the initial hit compound, S119, which was identified in an ultrahigh-throughput screen for novel inhibitors of influenza virus replication.[1][2] **S119-8** demonstrates a synergistic relationship with the neuraminidase inhibitor oseltamivir, highlighting its potential for use in combination therapies.[1]

Physicochemical Properties

The fundamental chemical and physical properties of **S119-8** are summarized in the table below.

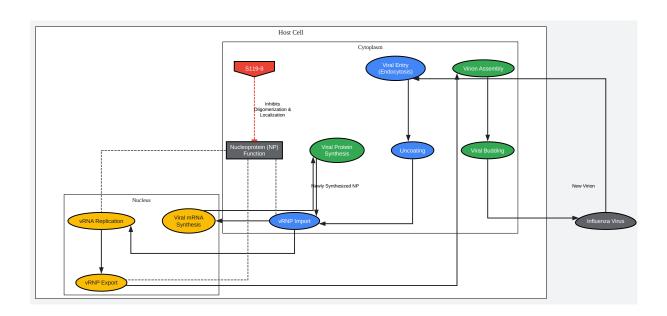


Property	Value	Reference
CAS Number	443639-96-1	[1]
Molecular Formula	C23H24N2O	[1]
Molecular Weight	344.45 g/mol	[1]
Purity	>99%	[1]
Solubility	Soluble in DMSO and EtOH	[1]
Chemical Name	N-(4-anilinophenyl)-4-tert- butylbenzamide	[1]

Mechanism of Action

S119-8 targets the viral nucleoprotein (NP), a critical multifunctional protein in the influenza virus life cycle.[1][2] The mechanism of action involves the disruption of the normal function of NP, specifically by affecting its oligomerization state and cellular localization.[1][2] This interference with NP has downstream effects on viral transcription, replication, and protein expression.[1][2] The binding site of **S119-8** on the nucleoprotein is believed to overlap with that of another NP inhibitor, nucleozin.[1][2]





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Caption: Influenza virus life cycle and the inhibitory action of **S119-8**.



Antiviral Activity

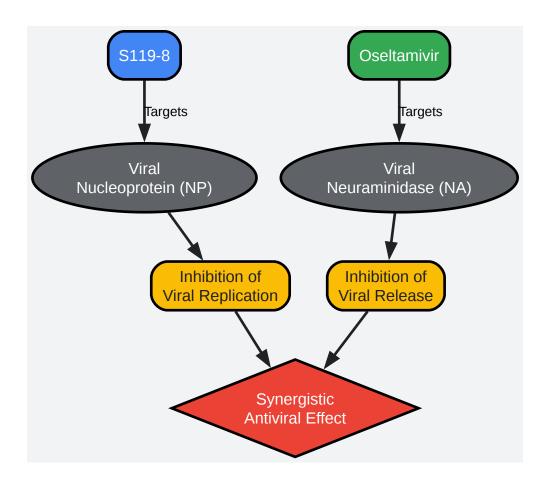
S119-8 exhibits broad-spectrum activity against various strains of influenza A and B viruses. The 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) are presented below.

Virus Strain	Type/Subty pe	Host Cell	IC50 (μM)	CC50 (µM)	Reference
A/WSN/33	H1N1	A549	1.43	40.66	[1]
A/Panama/20 07/1999	H3N2	A549	6.43	>50	[1]
A/Wyoming/0 3/2003	H3N2	A549	11.53	40.66	[1]
A/Vietnam/12 03/2004	H5N1	A549	7.94	>50	[1]
B/Yamagata/ 16/1988	Yamagata	MDCK	2.08	>50	[1]
B/Brisbane/6 0/2008	Victoria	MDCK	15.153	>50	[1]

Synergy with Oseltamivir

In vitro studies have demonstrated a synergistic antiviral effect when **S119-8** is combined with oseltamivir. This suggests that a dual-pronged attack, targeting both the viral nucleoprotein (with **S119-8**) and neuraminidase (with oseltamivir), could be a promising therapeutic strategy. [1]





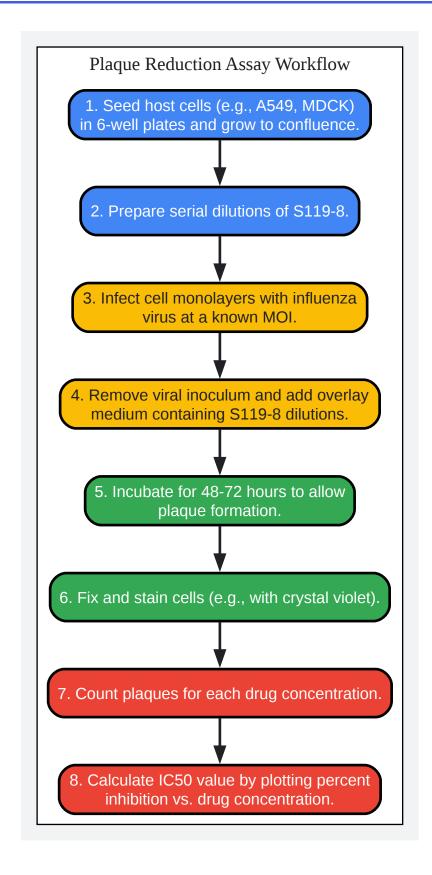
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Caption: Synergistic interaction between **S119-8** and Oseltamivir.

Experimental Protocols Antiviral Activity Assay (Plaque Assay)

This protocol outlines the general steps for determining the IC50 of **S119-8** using a plaque reduction assay.





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Caption: Workflow for a plaque reduction antiviral assay.



Methodology:

- Cell Seeding: Host cells (e.g., A549 or MDCK) are seeded in 6-well plates and cultured until
 they form a confluent monolayer.
- Compound Preparation: A stock solution of **S119-8** in DMSO is serially diluted to the desired test concentrations in infection medium.
- Infection: The cell culture medium is removed, and the monolayers are infected with a predetermined multiplicity of infection (MOI) of the influenza virus. The infection is allowed to proceed for 1-2 hours.
- Treatment: Following the infection period, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the various concentrations of **S119-8**.
- Incubation: Plates are incubated at 37°C in a CO2 incubator for 2-3 days, allowing for the formation of viral plaques.
- Visualization: The overlay is removed, and the cell monolayers are fixed (e.g., with 10% formalin) and stained (e.g., with 0.1% crystal violet).
- Quantification: Plaques are counted for each drug concentration and compared to the untreated virus control.
- Data Analysis: The percent inhibition of plaque formation is calculated for each concentration, and the IC50 value is determined using non-linear regression analysis.

Time-of-Addition Assay

This assay is employed to determine the stage of the viral life cycle that is inhibited by **S119-8**.

Methodology:

 Cell Culture and Infection: A549 cells are seeded and subsequently infected with influenza A/WSN/33 virus at an MOI of 1.[1]



- Compound Addition: A high concentration of S119-8 (e.g., 10 μM) is added to the culture medium at various time points relative to the infection (-2, 0, 2, 4, 6, and 8 hours postinfection).[1]
- Incubation and Titration: The infected cells are incubated for 24 hours.[1] After incubation, the supernatant is collected, and the viral titer is determined by a standard plaque assay.[1]
- Analysis: The viral titers from each time point are compared. A significant reduction in viral
 titer when the compound is added early in the infection cycle (up to 6 hours post-infection)
 indicates that S119-8 inhibits a post-entry step of the viral life cycle.[1]

Conclusion

S119-8 is a promising anti-influenza agent with a distinct mechanism of action targeting the viral nucleoprotein. Its broad-spectrum activity against both influenza A and B strains, coupled with its synergistic effect with oseltamivir, makes it a valuable candidate for further preclinical and clinical investigation. The detailed data and protocols provided in this guide serve as a foundational resource for researchers in the field of antiviral drug development.

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References

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